1-(tert-Butyl)pyrimidine-2,4(1H,3H)-dione
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Overview
Description
1-tert-butylpyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are nitrogen-containing heterocycles that are widely found in nature, including in nucleic acids like DNA and RNA. This particular compound is characterized by a tert-butyl group attached to the pyrimidine ring, which can influence its chemical properties and reactivity.
Preparation Methods
The synthesis of 1-tert-butylpyrimidine-2,4(1H,3H)-dione can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of tert-butyl acetoacetate with urea in the presence of a base can lead to the formation of the desired pyrimidine derivative. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.
Chemical Reactions Analysis
1-tert-butylpyrimidine-2,4(1H,3H)-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents and conditions used in these reactions include acids, bases, and solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-tert-butylpyrimidine-2,4(1H,3H)-dione has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-tert-butylpyrimidine-2,4(1H,3H)-dione involves its interaction with molecular targets such as enzymes or receptors. The tert-butyl group can influence the binding affinity and specificity of the compound towards its target. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
1-tert-butylpyrimidine-2,4(1H,3H)-dione can be compared with other pyrimidine derivatives such as:
1-methylpyrimidine-2,4(1H,3H)-dione: Similar structure but with a methyl group instead of a tert-butyl group.
1-ethylpyrimidine-2,4(1H,3H)-dione: Contains an ethyl group instead of a tert-butyl group.
1-isopropylpyrimidine-2,4(1H,3H)-dione: Features an isopropyl group instead of a tert-butyl group. The uniqueness of 1-tert-butylpyrimidine-2,4(1H,3H)-dione lies in the presence of the bulky tert-butyl group, which can significantly influence its chemical properties and biological activity.
Properties
Molecular Formula |
C8H12N2O2 |
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Molecular Weight |
168.19 g/mol |
IUPAC Name |
1-tert-butylpyrimidine-2,4-dione |
InChI |
InChI=1S/C8H12N2O2/c1-8(2,3)10-5-4-6(11)9-7(10)12/h4-5H,1-3H3,(H,9,11,12) |
InChI Key |
WDNVLWBWZIVDHO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C=CC(=O)NC1=O |
Origin of Product |
United States |
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